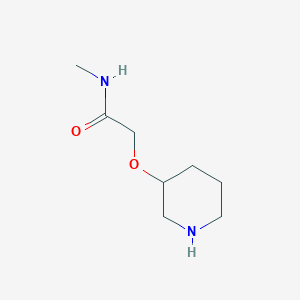
N-Methyl-2-piperidin-3-yloxyacetamide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-methyl-2-piperidin-3-yloxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9-8(11)6-12-7-3-2-4-10-5-7/h7,10H,2-6H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCMYJWLKQFOEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-Methyl-2-piperidin-3-yloxyacetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.
This compound (NM-PPA) exhibits its biological activity primarily through interactions with various receptors and enzymes. It may function as an agonist or antagonist at neurotransmitter receptors, significantly influencing signal transduction pathways. The compound's ability to modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine, suggests potential applications in treating neurodegenerative diseases and disorders related to neurotransmitter imbalances .
Neuropharmacological Effects
Research indicates that NM-PPA has notable effects on neuropharmacological pathways. It has been shown to influence cognitive functions and memory processes by interacting with cholinergic receptors. This interaction is crucial for developing therapies targeting cognitive decline associated with conditions like Alzheimer's disease .
Antimicrobial Properties
In addition to neuropharmacological effects, NM-PPA has demonstrated antimicrobial activity against various strains, particularly mycobacteria. Studies have indicated that compounds with similar piperidine structures exhibit significant cytotoxicity against cancer cell lines, suggesting NM-PPA may also possess anticancer properties .
Structure-Activity Relationships (SAR)
The structural features of NM-PPA are pivotal in determining its biological activity. The piperidine ring's substitution patterns can significantly alter binding affinities and selectivities towards biological targets. The following table summarizes the SAR findings related to NM-PPA and its derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Methyl substitution on nitrogen | Neuroprotective effects |
| N-Ethyl-N-methyl-2-(piperidin-3-yloxy)acetamide | Ethyl group at nitrogen | Antimicrobial activity against mycobacterial strains |
| 2-(Quinoline-4-yloxy)acetamides | Quinoline moiety instead of piperidine | Enhanced antimycobacterial activity |
| N,N-Dimethyl-2-(piperidin-4-yloxy)acetamide | Dimethyl substitution on nitrogen | Antimicrobial activity |
Case Studies
Several studies have highlighted the potential therapeutic applications of NM-PPA:
- Neuroprotection : A study demonstrated that NM-PPA significantly inhibited cellular infiltration in a murine model of allergic lung inflammation, indicating its anti-inflammatory properties mediated through α7 nicotinic acetylcholine receptor modulation .
- Antimicrobial Activity : Research conducted on similar compounds revealed promising results in inhibiting specific enzymes related to cancer progression and inflammation, showcasing the versatility of piperidine derivatives in drug development .
- Pharmacokinetic Profiles : Studies on the pharmacokinetics of NM-PPA revealed essential data regarding absorption, distribution, metabolism, and excretion (ADME), critical for understanding its therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


